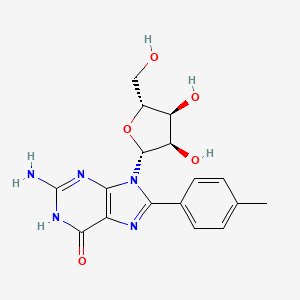

Guanosine, 8-(4-methylphenyl)-

Description

Definition as a Synthetic Nucleoside Analog

Guanosine (B1672433), 8-(4-methylphenyl)- is classified as a synthetic nucleoside analog. Unlike naturally occurring nucleosides, which are the fundamental building blocks of nucleic acids like DNA and RNA, synthetic analogs are chemically modified versions. researchgate.net These modifications are intentionally introduced to alter the molecule's properties and functions. In the case of 8-(4-methylphenyl)guanosine, the core guanosine structure is modified at the C8 position with a 4-methylphenyl (or tolyl) group. This strategic alteration distinguishes it from its natural counterpart and imparts novel characteristics that are of great interest in biochemical and biomedical research. The development of efficient synthetic strategies, such as Suzuki-Miyaura and Stille coupling reactions, has been crucial for creating these valuable research tools. nih.gov

Structural Characteristics of C8-Substitution with Aryl Moieties

The defining structural feature of Guanosine, 8-(4-methylphenyl)- and related C8-aryl guanosine derivatives is the covalent attachment of an aromatic (aryl) ring system to the C8 position of the purine (B94841) base. nih.gov This substitution has profound consequences for the molecule's three-dimensional structure and electronic properties.

Key structural characteristics include:

Conformational Preference: The bulky aryl group at the C8 position can influence the conformation around the glycosidic bond, which connects the purine base to the ribose sugar. While natural nucleosides typically favor an anti-conformation, C8-substituted analogs often exhibit a preference for the syn-conformation. nih.gov However, when incorporated into a DNA duplex, they may adopt an anti-conformation. nih.gov

Electronic Properties: The introduction of an aryl moiety, particularly one with electron-donating or electron-withdrawing groups, can alter the electronic distribution within the purine ring system. acs.org This can affect the molecule's ability to participate in hydrogen bonding and base-pairing interactions.

Fluorescence: Many C8-aryl guanosine derivatives exhibit intrinsic fluorescence, a property not present in natural guanosine. acs.orgnih.gov This fluorescence is often sensitive to the local environment, making these compounds useful as probes to study molecular interactions and conformational changes. nih.govresearchgate.net

Table 1: Key Structural Features of C8-Aryl Guanosine Derivatives

| Feature | Description | Reference |

| Modification Site | Covalent attachment of an aryl group at the C8 position of the guanine (B1146940) base. | nih.gov |

| Glycosidic Bond Conformation | Often favors a syn-conformation in the free nucleoside form. | nih.gov |

| Electronic Nature | The electronic properties of the purine are modified by the attached aryl group. | acs.org |

| Fluorescence | Many derivatives are fluorescent, with emission properties sensitive to the environment. | acs.orgnih.govresearchgate.net |

Significance in Advanced Chemical Biology Research

The unique structural and photophysical properties of C8-aryl guanosine derivatives, such as Guanosine, 8-(4-methylphenyl)-, have established them as significant tools in advanced chemical biology research. Their applications are diverse and continue to expand.

Probes for Nucleic Acid Structure and Function: Due to their unique conformational and fluorescent properties, these analogs are used as probes to study the structure and dynamics of DNA and RNA. nih.gov They can be incorporated into oligonucleotides to investigate non-canonical structures like G-quadruplexes, which are implicated in cancer and other diseases. nih.gov

Investigation of DNA Damage and Repair: C8-aryl guanosine derivatives serve as models for DNA adducts, which are formed when chemical mutagens react with DNA. nih.govoup.com Studying how these adducts affect DNA replication and repair processes provides insights into the mechanisms of carcinogenesis. nih.govnih.gov

Development of Therapeutic Agents: The potential of nucleoside analogs as therapeutic agents is well-established. nih.gov Modified guanosine derivatives are being explored for various applications, including as potential inducers of cell differentiation. acs.org

Biophysical Studies of Protein-Nucleic Acid Interactions: The environmentally sensitive fluorescence of some C8-aryl guanosine derivatives makes them valuable for studying the interactions between nucleic acids and proteins, such as translation initiation factors and DNA polymerases. nih.govacs.orgnih.gov

Table 2: Research Applications of C8-Aryl Guanosine Derivatives

| Application Area | Description of Use | Reference |

| Nucleic Acid Structure | Probing non-canonical DNA structures like G-quadruplexes. | nih.gov |

| DNA Damage and Mutagenesis | Serving as models for bulky DNA lesions to study their biological consequences. | nih.govnih.govoup.com |

| Therapeutic Development | Investigating potential as inducers of cellular differentiation. | acs.org |

| Protein-Nucleic Acid Interactions | Utilizing fluorescence to monitor binding events and conformational changes. | nih.govacs.orgnih.gov |

Synthesis of Oligonucleotides Incorporating Guanosine, 8-(4-methylphenyl)-

The incorporation of modified nucleosides like Guanosine, 8-(4-methylphenyl)- into DNA or RNA strands is essential for studying their biological and structural effects. This is primarily achieved through solid-phase synthesis or by modifying the oligonucleotide after its synthesis.

1 Solid-Phase Phosphoramidite (B1245037) Synthesis

The automated solid-phase phosphoramidite method is the standard for synthesizing oligonucleotides. atdbio.combiotage.co.jp This process involves the sequential addition of protected nucleoside phosphoramidite monomers to a growing chain attached to a solid support. biotage.co.jp For incorporating Guanosine, 8-(4-methylphenyl)-, its corresponding phosphoramidite building block is used in the synthesis cycle. nih.gov

The cycle consists of four main steps:

Detritylation: Removal of the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleoside. atdbio.combiotage.co.jp

Coupling: The newly freed 5'-hydroxyl group reacts with the incoming phosphoramidite monomer (e.g., the Guanosine, 8-(4-methylphenyl)- phosphoramidite), activated by a catalyst like tetrazole. biotage.co.jp

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles. biotage.co.jp

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution. biotage.co.jp

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. atdbio.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

79953-04-1 |

|---|---|

Molecular Formula |

C17H19N5O5 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylphenyl)-1H-purin-6-one |

InChI |

InChI=1S/C17H19N5O5/c1-7-2-4-8(5-3-7)13-19-10-14(20-17(18)21-15(10)26)22(13)16-12(25)11(24)9(6-23)27-16/h2-5,9,11-12,16,23-25H,6H2,1H3,(H3,18,20,21,26)/t9-,11-,12-,16-/m1/s1 |

InChI Key |

RVLWIFCKXLFCBB-UBEDBUPSSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Guanosine, 8 4 Methylphenyl

2 Postsynthetic Modification of Nucleic Acids Bearing C8-Aryl Guanosine (B1672433) Residues

An alternative to incorporating a modified phosphoramidite (B1245037) during synthesis is the postsynthetic modification of an oligonucleotide. acs.orgnih.gov In this approach, an oligonucleotide is first synthesized containing a precursor nucleoside, such as 8-bromo-guanine (8-Br-G), at the desired position. acs.orgnih.gov

Following the solid-phase synthesis and deprotection, the intact oligonucleotide containing the 8-Br-G residue is subjected to a Suzuki-Miyaura cross-coupling reaction with 4-methylphenylboronic acid. acs.orgnih.gov This method has been successfully used to generate a variety of C8-aryl-guanine modified oligonucleotides with good to excellent yields. acs.orgnih.gov The reaction is generally insensitive to the nature of the bases flanking the modification site. nih.gov This postsynthetic strategy is particularly useful because C8-aryl-guanosine adducts can be sensitive to the acidic and oxidative conditions used in standard solid-phase synthesis. acs.orgnih.gov

Chemical Synthesis of Fluorescent C8-Aryl Guanosine Derivatives

The introduction of an aryl group at the C8-position of guanosine can impart fluorescence to the otherwise non-fluorescent nucleoside. This property is highly valuable for creating probes to study nucleic acid conformation and interactions. A primary and versatile method for achieving this modification is the Suzuki-Miyaura cross-coupling reaction . nih.govacs.orgnih.gov This palladium-catalyzed reaction provides an efficient route to form a carbon-carbon bond between an 8-haloguanosine derivative (typically 8-bromo-2'-deoxyguanosine) and a suitable arylboronic acid. nih.govacs.org

A general synthetic scheme involves the protection of the hydroxyl and amino groups of the guanosine, followed by bromination at the C8 position. The subsequent Suzuki-Miyaura coupling with an arylboronic acid, such as 4-methylphenylboronic acid, yields the desired 8-aryl guanosine derivative. One of the advantages of this method is that it can be performed under aqueous conditions, which can simplify the synthetic process by reducing the need for extensive protection and deprotection steps. wvu.edu

The synthesis of a variety of fluorescent C8-aryl guanosine derivatives has been reported, where the nature of the aryl group can be systematically varied to tune the photophysical properties of the resulting nucleoside. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups on the aryl ring can modulate the emission wavelength and quantum yield. nih.gov

A specific example is the synthesis of the carbon-linked C(8)-(2"-benzo[b]thienyl)-2'-deoxyguanosine ((Bth)dG), which serves as a fluorescent reporter for distinguishing between syn and anti glycosidic conformations in duplex DNA. nih.gov The synthesis and optical properties of such probes are of significant interest for their potential use in luminescence-based DNA polymerase assays. nih.gov

Challenges in the synthesis of oligonucleotides containing these bulky C8-aryl-guanosine adducts exist. The modified nucleosides can be sensitive to the acidic and oxidative conditions often used in standard solid-phase DNA synthesis. acs.org Furthermore, DNA polymerases may have difficulty incorporating these bulky adducts enzymatically. acs.org To overcome these challenges, postsynthetic modification strategies have been developed where the C8-aryl group is introduced into the oligonucleotide after its synthesis, using the Suzuki-Miyaura cross-coupling reaction on an 8-bromo-guanine-containing oligonucleotide. nih.govacs.org

Table 1: Examples of Synthesized Fluorescent C8-Aryl Guanosine Derivatives and their Properties

| C8-Aryl Substituent | Emission Maximum (nm) | Key Feature | Reference |

| 2"-benzo[b]thienyl | ~385 (syn), ~413 (anti) | Reporter for glycosidic conformation | nih.gov |

| Phenyl | - | Destabilizes duplexes | nih.gov |

| 4-cyanophenyl | - | Forms a push-pull system | nih.gov |

| 1-pyrenyl | - | Environment-sensitive fluorescence | nih.gov |

Data presented is illustrative and dependent on the specific molecular context and environment.

Hydrolytic Stability of C8-Aryl-2′-deoxyguanosine Adducts

The stability of the N-glycosidic bond is a crucial factor for any modified nucleoside intended for use in biological systems. The introduction of a bulky aryl group at the C8 position of 2'-deoxyguanosine (B1662781) (dG) significantly influences the stability of this bond.

Studies have shown that C8-aryl-dG adducts are more susceptible to acid-catalyzed hydrolysis than the parent dG nucleoside. acs.orgnih.gov The rate of hydrolysis is dependent on the pH, with increased rates observed under acidic conditions. nih.gov For instance, at a pH between 3 and 6, the hydrolysis of C8-(arylamino)-2'-deoxyguanosines can be accelerated by 40- to 1300-fold compared to dG. nih.gov This increased lability is attributed to a combination of steric acceleration of the C-N bond cleavage and electronic effects of the C8-substituent. nih.gov

The position of the substituent on the aryl ring also plays a role. C8-aryl-dG adducts with para-substituents on the aryl ring exhibit a greater increase in hydrolysis rates (approximately 90- to 200-fold larger than dG) compared to those with ortho-substituents (approximately 9- to 60-fold larger than dG). acs.orgnih.gov

Structurally, C8-aryl-dG adducts predominantly adopt a syn conformation around the glycosidic bond, in contrast to the typical anti conformation of dG in B-DNA. acs.orgnih.gov This syn conformation, along with the presence of the bulky aryl group, is thought to lower the energy barrier for glycosidic bond cleavage. acs.orgnih.gov

Despite their increased reactivity in acidic media, C8-aryl-dG adducts are relatively stable at physiological pH (around 7.4). acs.orgnih.gov Under these conditions, the half-life for hydrolysis is estimated to be approximately 25 days, suggesting that they are sufficiently stable to be used as probes in many biological experiments. acs.orgnih.gov However, under neutral pH, a slow, spontaneous cleavage of the C-N bond has been reported for C8-(arylamino)-2'-deoxyguanosines that is not typically observed for simple purine (B94841) nucleosides. nih.gov

Table 2: Factors Affecting the Hydrolytic Stability of C8-Aryl-2'-deoxyguanosine Adducts

| Factor | Effect on Hydrolytic Stability | Mechanism/Observation | Reference |

| Acidic pH (< 6) | Decreased stability (increased hydrolysis rate) | Acid-catalyzed cleavage of the N-glycosidic bond. | nih.gov |

| Physiological pH (~7.4) | Relatively stable | Half-life of approximately 25 days. | acs.orgnih.gov |

| Aryl Substituent Position | para-substituents lead to greater instability than ortho-substituents | Rate constants for hydrolysis are significantly larger for para-substituted adducts. | acs.orgnih.gov |

| Glycosidic Conformation | syn conformation is preferred and facilitates hydrolysis | The bulky aryl group in the syn conformation lowers the barrier for glycosidic bond cleavage. | acs.orgnih.gov |

The study of the hydrolytic stability of these adducts is often carried out using techniques such as UV-vis spectroscopy and high-performance liquid chromatography (HPLC) to monitor the kinetics of the hydrolysis reaction. acs.orgnih.govnih.gov Computational methods, like density functional theory (DFT), are also employed to probe the structural features and energetics that influence stability. acs.orgnih.gov

Conformational Dynamics and Glycosidic Bond Stereochemistry of Guanosine, 8 4 Methylphenyl

Influence of C8-Substitution on Syn and Anti Conformations

The glycosidic bond in nucleosides allows for rotation, leading to two primary conformations: syn and anti. In the anti conformation, the bulky part of the purine (B94841) base is directed away from the sugar moiety. Conversely, in the syn conformation, it is positioned over the sugar ring. For unmodified guanosine (B1672433), the anti conformation is predominantly favored.

However, the presence of a large substituent at the C8 position, as in 8-(4-methylphenyl)guanosine, introduces significant steric hindrance. This steric clash between the C8-substituent and the sugar ring destabilizes the anti conformation, causing a shift in the conformational equilibrium towards the syn conformation. rsc.orgresearchgate.net This preference for the syn conformation is a well-documented phenomenon for various C8-substituted purine nucleosides. rsc.orgresearchgate.net

Studies on other C8-aryl-guanine adducts have shown that the substituent's nature can fine-tune this conformational preference. nih.gov While the 4-methylphenyl group is not explicitly detailed in all available literature, the general principle holds that bulky aryl groups at the C8 position favor the syn conformation. researchgate.netnih.gov This is due to unfavorable steric interactions between the C8-substituent and the H-2'' proton of the deoxyribose sugar in the anti conformation. rsc.org

The energetic landscape of C8-substituted guanosines can be complex. For some C-linked C8-adducts, the syn and anti conformations are nearly energetically equivalent, highlighting the subtle interplay of steric and electronic factors. rsc.org However, the general trend for bulky C8-substituents is a pronounced stabilization of the syn conformation. rsc.orgresearchgate.net

Table 1: Conformational Preferences of Guanosine and its Analogs

| Compound | C8-Substituent | Predominant Conformation | Reference |

|---|---|---|---|

| Guanosine | H | anti | rsc.org |

| 8-(4-methylphenyl)guanosine | 4-methylphenyl | syn (inferred) | rsc.orgresearchgate.net |

| 8-Bromoguanosine (B14676) | Br | syn | rsc.org |

| C-linked-8-OTBdG | OTBdG | syn and anti (nearly isoenergetic) | rsc.org |

| 8-(8-guanosyl)guanosine | 8-guanosyl | syn | rsc.org |

Impact of Conformational Preferences on Molecular Recognition and Interactions

The conformational state of the glycosidic bond is a critical determinant in the molecular recognition of nucleosides by proteins and other nucleic acids. The shift from the natural anti conformation to the syn conformation in 8-(4-methylphenyl)guanosine has significant implications for its biological interactions.

In the context of DNA, the syn conformation is a hallmark of Z-DNA, a left-handed helical form. rsc.org The stabilization of the syn conformation by C8-substituents can therefore promote the transition from the canonical right-handed B-DNA to Z-DNA. rsc.orgnih.gov This conformational switch can have profound biological consequences, as the recognition of DNA by proteins is highly dependent on its helical structure.

Furthermore, the orientation of the C8-substituent in the syn conformation can influence how the modified nucleoside is accommodated within the active sites of enzymes, such as DNA polymerases and repair enzymes. nih.gov The bulky 4-methylphenyl group, when positioned in the syn conformation, can lead to steric clashes or establish specific interactions within a protein's binding pocket, thereby altering the enzyme's function.

The conformational preferences of modified nucleosides also play a crucial role in their potential therapeutic applications. ontosight.aiontosight.ai For instance, nucleoside analogs that are recognized and incorporated into viral or cancer cell DNA can disrupt replication and transcription processes. ontosight.ai The specific conformation adopted by 8-(4-methylphenyl)guanosine would dictate its substrate suitability for various polymerases and its subsequent effect on nucleic acid structure and function.

Research on other bulky C8-dG adducts has demonstrated that the syn conformation can lead to different structural outcomes when incorporated into DNA, such as a "wedge" conformation where the adduct resides in the minor groove or a "base-displaced stacked" conformation. researchgate.netnih.gov These distinct structures are recognized differently by the cellular machinery, leading to varied biological outcomes.

Molecular Interactions with Nucleic Acids and Supramolecular Assemblies of Guanosine, 8 4 Methylphenyl

Guanine (B1146940) Quadruplex (G-Quadruplex) Formation and Modulation

Guanine-rich sequences of nucleic acids can fold into four-stranded helical structures known as G-quadruplexes (G4s). wikipedia.org These structures are formed by the stacking of square-planar arrangements of four guanine bases, called G-quartets, which are interconnected by Hoogsteen hydrogen bonds. wikipedia.org The modification of guanosine (B1672433) at the C8 position, as seen in 8-(4-methylphenyl)guanosine, has profound effects on the formation, stability, and topology of these G-quadruplex structures.

Self-Assembly into G-Quartets and Higher-Order G-Oligomers

The introduction of an aryl group at the C8 position of 2'-deoxyguanosine (B1662781) promotes robust self-assembly into complex supramolecular G-quadruplexes (SGQs). nih.gov In the presence of suitable cations, these 8-aryl-2'-deoxyguanosine (8ArG) derivatives, including compounds like 8-(4-methylphenyl)guanosine, can spontaneously form planar G-quartets. These quartets then stack coaxially to create higher-order oligomeric structures. nih.gov

Research has demonstrated that specific 8ArG derivatives can assemble into remarkably stable and well-defined structures. For instance, an 8-aryl-2'-deoxyguanosine with a meta-carbonylphenyl group was found to form a hexadecamer, a highly stable 16-mer structure. nih.gov This self-assembly is a cooperative process driven by a delicate balance of noncovalent interactions, leading to high fidelity in the final supramolecular architecture. nih.gov This capacity for forming discrete G-oligomers highlights the potential of C8-aryl modifications in designing novel nanomaterials and biomolecular structures. nih.gov

Role of Cation Templating in G-Quadruplex Stability

The stability of G-quadruplex structures is critically dependent on the presence of cations. wikipedia.org Monovalent cations, particularly potassium (K+) and sodium (Na+), fit into the central channel of the G-quadruplex, situated between the planes of the G-quartets. wikipedia.orgresearchgate.net These cations coordinate with the O6 carbonyl oxygen atoms of the guanine bases, neutralizing electrostatic repulsion and acting as a template for the entire structure. wikipedia.orgnih.gov

The formation of supramolecular G-quadruplexes by 8-aryl-2'-deoxyguanosine derivatives is similarly cation-dependent, occurring in the presence of appropriately sized ions like K+. nih.gov The concentration and type of cation can significantly influence G4 stability; for example, G-quadruplex formation is often more stable in the presence of K+ compared to Na+. researchgate.net In some native DNA sequences, the formation of a stable G-quadruplex requires the concurrent coordination of both K+ and Na+ ions at distinct sites, demonstrating a complex interplay between the nucleic acid structure and its ionic environment. nih.gov

| Cation | General Role in G-Quadruplex Stability | Observed Effects | Reference |

|---|---|---|---|

| Potassium (K+) | Strongly stabilizes G-quadruplex structures by coordinating with O6 guanine oxygens in the central channel. | Generally leads to higher thermal stability compared to other monovalent cations. Malignant cancer cells often have lower K+ concentrations, which can destabilize G-quadruplexes and affect gene transcription. | wikipedia.org, researchgate.net |

| Sodium (Na+) | Also stabilizes G-quadruplexes, but typically to a lesser extent than K+. | Assembly of some neutral G4 DNA species was found to be faster in the presence of Na+ than K+. Some unique structures require both Na+ and K+ for stable formation. | researchgate.net, nih.gov |

Effects of C8-Modifications on G-Quadruplex Topology and Stability

Modifying guanine at the C8 position is a key strategy for influencing G-quadruplex properties without disrupting the essential Hoogsteen hydrogen bonding. nih.govnih.gov The substituent at this position resides in one of the grooves of the G-quadruplex structure. nih.gov

The 8-(4-methylphenyl) modification, like other C8-substituents, plays a crucial role in determining the glycosidic bond angle (the orientation of the base relative to the sugar). C8-substituents create steric hindrance that favors the syn conformation over the anti conformation. This is significant because in many G-quadruplex topologies, some guanines must adopt a syn conformation. C8-modified guanines like 8-bromo-guanine and 8-methyl-guanine have been shown to increase the thermal stability of G-quadruplexes when they replace a guanine that is in a syn conformation in the native structure. nih.gov The presence of the bulky 8-aryl group is a determining factor in the robust and isostructural assembly of supramolecular G-quadruplexes. nih.gov

| C8-Modification | Effect on G-Quadruplex Stability | Conformational Preference | Reference |

|---|---|---|---|

| 8-bromo-guanine | Increases thermal stability when substituting a guanine in a syn conformation. | Favors syn conformation. | nih.gov |

| 8-methyl-guanine | Increases thermal stability when substituting a guanine in a syn conformation. Can accelerate quadruplex formation. | Favors syn conformation. | nih.gov, nih.gov |

| 8-aryl-guanine | Promotes robust self-assembly into highly stable supramolecular G-quadruplexes. | Strongly favors syn conformation. | nih.gov |

| 8-oxo-guanine | Effect is position-dependent; can be destabilizing in some contexts. | Favors syn conformation. | nih.gov, wikipedia.org |

Conformational Interconversion: Modulation of B-DNA to Z-DNA Transition by C8-Substituents

Beyond single-stranded G-quadruplexes, C8-modified guanosines have a dramatic impact on the structure of double-stranded DNA. DNA can exist in several conformations, most commonly the right-handed B-form. Under certain conditions, it can convert to the left-handed Z-form. This B-to-Z transition is significantly promoted by the presence of C8-substituted guanines. rsc.orgresearchgate.net

The reason for this is largely steric. In the standard B-DNA helix, a bulky substituent at the C8 position of guanine clashes with the sugar-phosphate backbone. rsc.org To relieve this unfavorable steric interaction, the guanine base rotates around the glycosidic bond into the syn conformation, a hallmark of the Z-DNA structure. Therefore, incorporating a nucleotide like 8-(4-methylphenyl)guanosine into a DNA duplex that has the potential to form Z-DNA (such as a repeating CG sequence) will lower the energy barrier for the B-to-Z transition. rsc.orgnih.gov Studies on various C8-arylguanine adducts confirm that they effectively promote this conformational switch, and the specific nature of the para-substituent on the aryl ring can modulate the B/Z equilibrium. rsc.orgresearchgate.net This property makes C8-aryl guanosines a valuable tool for studying the structure and biological relevance of Z-DNA. rsc.org

Insights into DNA Replication Processes and Polymerase Interactions

The structural alterations induced by 8-(4-methylphenyl)guanosine have significant implications for biological processes like DNA replication. Firstly, the G-quadruplex structures that this compound helps to form and stabilize can act as physical roadblocks to DNA polymerases, potentially stalling or inhibiting the replication process. mdpi.com

Secondly, the modification at the C8 position can directly affect polymerase interactions at the nucleotide level. While research on 8-(4-methylphenyl)guanosine itself is specific, extensive studies on another C8-modified guanine, 8-oxoguanine (8-oxoG), provide critical insights. The forced syn conformation of 8-oxoG alters its hydrogen bonding face, causing it to pair preferentially with adenine (B156593) instead of cytosine during DNA synthesis. nih.govdrugbank.com This leads to G-to-T transversion mutations. nih.gov Given that the 8-(4-methylphenyl) substituent also strongly favors the syn conformation, it is plausible that it could similarly disrupt the normal Watson-Crick pairing during replication, potentially leading to errors if encountered by a DNA polymerase. The flexibility of the polymerase's active site plays a key role in whether it can accommodate such a modified base and which nucleotide it will incorporate opposite it. nih.gov

Other Nucleic Acid Interactions

The introduction of a bulky aryl group at the C8 position of guanosine has profound implications for its interaction with both single- and double-stranded DNA and RNA. These interactions are crucial for understanding the potential biological consequences of such modifications.

While specific experimental data on the interaction of Guanosine, 8-(4-methylphenyl)- with single and double-stranded DNA and RNA are not extensively detailed in the currently available literature, the behavior of the broader class of 8-aryl-guanosine derivatives provides significant insights.

The substitution at the C8 position sterically hinders the typical anti conformation that guanosine adopts in standard Watson-Crick base pairing within a DNA duplex. Consequently, 8-aryl-guanosine derivatives, including Guanosine, 8-(4-methylphenyl)-, predominantly adopt a syn conformation. This conformational change disrupts the normal hydrogen bonding with the opposing cytosine base, leading to a significant destabilization of the DNA double helix. Research on various C8-aryl-dG adducts has shown a universal destabilization of DNA duplexes, with the degree of destabilization often correlating with the size of the aryl substituent.

In the context of single-stranded nucleic acids or regions with non-canonical structures like G-quadruplexes, the syn conformation favored by 8-substituted guanosines can be more readily accommodated. In fact, these modified nucleosides can be valuable tools as fluorescent probes to study the folding and dynamics of such structures. The extended π-system resulting from the direct attachment of the aryl ring can give rise to useful fluorescent properties.

Interactions with RNA are also of considerable interest. While RNA is more susceptible to oxidation than DNA, studies on the impact of C8-modified guanosines in RNA duplexes are less common. However, it is known that modifications at the C8 position can influence the thermal stability of RNA duplexes. For instance, the substitution of guanosine with 8-bromoguanosine (B14676) has been shown to affect the stability of RNA duplexes, suggesting that an 8-aryl substituent like the 4-methylphenyl group would also have a significant impact. The promiscuous base-pairing abilities of some 8-substituted purines in RNA contexts highlight the complex effects these modifications can have on RNA structure and function.

Table 1: General Effects of 8-Aryl-Guanosine Derivatives on Nucleic Acid Structures

| Nucleic Acid Type | Effect of 8-Aryl-Guanosine Incorporation | Structural Basis |

| Double-Stranded DNA | Destabilization of the duplex | Preference for syn conformation, disrupting Watson-Crick hydrogen bonding. |

| Single-Stranded DNA | Can be accommodated; useful as a fluorescent probe | The syn conformation is less disruptive than in a rigid duplex structure. |

| G-Quadruplex DNA | Generally well-tolerated; can be used to probe structure | The syn conformation is a natural feature of guanines in G-quadruplexes. |

| Double-Stranded RNA | Likely to cause destabilization | The A-form helix of RNA duplexes has its own steric constraints that would be perturbed by a bulky syn nucleoside. |

The formation of covalent adducts between chemical compounds and DNA is a primary mechanism of mutagenesis and carcinogenesis. Arylamines and related compounds can be metabolically activated to form reactive species that bind to DNA, with the C8 position of guanine being a major target.

The formation of C8-arylguanine adducts, such as Guanosine, 8-(4-methylphenyl)-, can occur when arenediazonium ions or other reactive aryl species are generated in the presence of DNA. These aryl radicals can then attack the guanine base. While the C8 position of guanine is not strongly nucleophilic, evidence suggests a mechanism for the formation of C8-arylamine adducts that involves an initial electrophilic attack at the more nucleophilic N7 position of guanine. This results in a transient N7-adduct, which can then undergo rearrangement to form the more stable C8-adduct.

This proposed two-step mechanism helps to explain the prevalence of C8-adducts despite the lower nucleophilicity of the C8 position. The formation of such a bulky adduct at the C8 position leads to significant distortion of the DNA helix, which can interfere with DNA replication and repair processes, potentially leading to mutations.

Table 2: Proposed Mechanism for the Formation of C8-Aryl-Guanine DNA Adducts

| Step | Description | Intermediate/Product |

| 1. Activation | Metabolic activation of a precursor molecule to a reactive aryl species (e.g., an aryl radical or arenediazonium ion). | Reactive Aryl Species |

| 2. Initial Attack | Electrophilic attack of the reactive aryl species at the N7 position of a guanine base in DNA. | Transient N7-Aryl-Guanine Adduct |

| 3. Rearrangement | The N7-adduct undergoes rearrangement to the more thermodynamically stable C8 position. | Stable C8-Aryl-Guanine Adduct |

Based on a thorough review of available scientific literature, it is not possible to provide an article on "Guanosine, 8-(4-methylphenyl)-" that adheres to the specified outline. The search for detailed research findings concerning the interactions of this specific chemical compound with the outlined proteins and enzymes did not yield relevant results.

The existing body of research focuses extensively on the parent compound, Guanosine, and its interactions with various biological systems. However, there is a lack of specific data for the derivative "Guanosine, 8-(4-methylphenyl)-" in the context of:

Modulation of Purinergic System Components , including interactions with Adenosine Receptors (A1R, A2AR) and Nucleoside Transporters (e.g., hCNT2).

Interaction with GTP-Binding Proteins and the inhibition of GTPase activity.

Influence on Cap-Binding Protein Recognition .

Generating content on these topics would require extrapolating data from the parent compound, Guanosine, which would be scientifically inaccurate and would not meet the explicit requirement to focus solely on "Guanosine, 8-(4-methylphenyl)-". Therefore, to maintain scientific accuracy and adhere to the provided instructions, the requested article cannot be generated at this time.

Advanced Biophysical Characterization Techniques Applied to Guanosine, 8 4 Methylphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and environment of molecules in solution and the solid state. researchgate.netjchps.comrsc.org For Guanosine (B1672433), 8-(4-methylphenyl)-, NMR has been instrumental in defining its three-dimensional structure and observing its interactions and self-assembly behavior.

Solution Conformation Analysis

The conformation of nucleosides in solution, particularly the orientation of the base relative to the sugar moiety (the glycosidic torsion angle), is crucial for their biological function and self-assembly properties. nih.gov In solution, nucleosides can exist in either a syn or anti conformation. High-resolution proton and carbon NMR spectra can reveal the predominant conformation. nih.gov For guanosine derivatives, the chemical shift of the H2' proton of the ribose sugar has been shown to correlate with the glycosidic torsion angle. nih.gov While specific conformational analysis data for Guanosine, 8-(4-methylphenyl)- is not detailed in the provided search results, the general principles of using NMR to determine nucleoside conformation are well-established. psu.edufrontiersin.org Theoretical calculations, often used in conjunction with experimental NMR data, can further refine the understanding of the conformational preferences of modified nucleosides. frontiersin.orgresearchgate.net

Chemical Shift Perturbation Mapping of Interactions

Chemical shift perturbation (CSP) is an NMR technique used to identify the binding site of a ligand on a protein or other macromolecule and to determine the affinity of the interaction. nih.govcncb.ac.cnresearchgate.net The method involves titrating a ligand into a solution of the macromolecule and observing the changes in the chemical shifts of the macromolecule's NMR signals. nih.govcncb.ac.cn The magnitude of the chemical shift change for a particular nucleus indicates its proximity to the binding site. nih.gov While the search results primarily discuss CSP in the context of protein-ligand interactions, the principle can be applied to study the interaction of Guanosine, 8-(4-methylphenyl)- with other molecules. By observing perturbations in the NMR spectrum of a target molecule upon the addition of Guanosine, 8-(4-methylphenyl)-, the specific sites of interaction can be mapped. researchgate.net

Fluorescence Spectroscopy for Photophysical Properties and Aggregation Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules, including their absorption and emission of light. It is particularly useful for investigating changes in the molecular environment and aggregation state. nih.govnih.gov

Analysis of Fluorescence Emission Maxima and Related Spectroscopic Signatures

The fluorescence emission spectrum of a molecule provides valuable information about its electronic structure and environment. The wavelength of maximum fluorescence emission (λmax) is a key parameter. For 8-aryl guanosine derivatives, the introduction of different substituents on the aryl ring can significantly shift the emission maximum. nih.gov For example, electron-withdrawing groups can lead to a red-shift (longer wavelength) in the emission, while electron-donating groups can cause a blue-shift (shorter wavelength). nih.gov The study of a series of 8-aryl guanosines revealed a wide range of fluorescence emission, from blue to yellow. nih.gov Although specific data for Guanosine, 8-(4-methylphenyl)- is not provided, the general trends observed for other 8-aryl guanosines suggest that the 4-methylphenyl group would influence its photophysical properties.

| Compound | Modification | Fluorescence Emission Maximum (λmax) in DMSO |

| 8-(4-cyano)phenyl guanosine | Electron-withdrawing group (EWG) | 469 nm |

| 8-aryl guanosines with carbonyl substituents | Electron-withdrawing group (EWG) | > 470 nm |

| 8-anthracene substituted guanosine | Extended conjugation | 539 nm |

| 8-aryl guanosine with p-benzyl substitution | Extended conjugation | 553 nm |

| 8-aryl guanosine with p-electron donating group (EDG) | Electron-donating group (EDG) | 387 nm |

Table 1: Fluorescence Emission Maxima of Various 8-Substituted Guanosine Derivatives in DMSO, illustrating the effect of different substituents on the photophysical properties. Data extracted from a study on fluorescent G4-quartets. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For Guanosine, 8-(4-methylphenyl)-, this method would provide invaluable information regarding its molecular geometry, conformation, and the intermolecular interactions that dictate its packing in the solid state.

In the case of Guanosine, 8-(4-methylphenyl)-, the tolyl group at the 8-position would likely influence the conformation around the glycosidic bond. Due to steric hindrance between the aryl group and the ribose sugar, the syn conformation is expected to be highly favored over the anti conformation, which is predominant in natural guanosine. This has been observed in the crystal structure of 8-(8-guanosyl)guanosine, where both guanosine moieties adopt a syn conformation. rsc.org

The crystal packing of Guanosine, 8-(4-methylphenyl)- would be expected to be driven by a combination of hydrogen bonding between the guanine (B1146940) bases and π–π stacking interactions involving both the purine (B94841) rings and the appended phenyl groups. The planarity of the guanine base and the appended aryl group would facilitate such stacking interactions. The specific arrangement of molecules in the crystal lattice would be crucial for understanding its material properties and its potential to form higher-order structures.

A hypothetical table of crystallographic data for Guanosine, 8-(4-methylphenyl)-, based on typical values for similar organic molecules, is presented below.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1395 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

This table is illustrative and does not represent experimentally determined data for Guanosine, 8-(4-methylphenyl)-.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Spectroscopic Characterization and Kinetic Studies

UV-Vis spectroscopy is a versatile technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule provides information about its electronic structure and concentration in solution. For Guanosine, 8-(4-methylphenyl)-, the introduction of the 4-methylphenyl group at the 8-position is expected to significantly alter its UV-Vis absorption spectrum compared to unmodified guanosine.

Unmodified guanosine typically exhibits an absorption maximum around 253 nm. The conjugation of the 4-methylphenyl group with the purine ring system in Guanosine, 8-(4-methylphenyl)- is expected to extend the π-electron system, leading to a bathochromic (red) shift in the absorption maximum to a longer wavelength. Studies on other 8-substituted guanosines have shown similar effects. For example, 5'-[p-(Fluorosulfonyl)benzoyl] guanosine exhibits an absorbance maximum at 240 nm with shoulders at 252 and 275 nm, which is markedly different from the spectrum of guanosine. researchgate.net

The UV-Vis spectrum of Guanosine, 8-(4-methylphenyl)- can be used to determine its concentration in solution using the Beer-Lambert law. Furthermore, changes in the absorption spectrum upon variations in solvent polarity, pH, or temperature can provide insights into the stability and environmental sensitivity of the compound.

Kinetic studies can also be performed using UV-Vis spectroscopy by monitoring the change in absorbance at a specific wavelength over time. This can be applied to study the rates of reactions involving Guanosine, 8-(4-methylphenyl)-, such as its incorporation into or release from nucleic acid structures, or its interaction with other molecules. The distinct spectral properties of the 8-aryl guanosine derivative compared to its unmodified counterpart or other reactants and products would allow for the selective monitoring of the reaction progress.

A hypothetical UV-Vis absorption data table for Guanosine, 8-(4-methylphenyl)- in a standard buffer solution is provided below.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Phosphate (B84403) Buffer (pH 7.4) | 265 | 15,000 |

| 290 (shoulder) | 9,500 |

This table is illustrative and does not represent experimentally determined data for Guanosine, 8-(4-methylphenyl)-.

Circular Dichroism (CD) Spectroscopy for Nucleic Acid Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an invaluable tool for studying the secondary structure of nucleic acids, as different conformations (e.g., A-form, B-form, Z-form DNA, and G-quadruplexes) give rise to distinct CD spectra. nih.gov

When Guanosine, 8-(4-methylphenyl)- is incorporated into an oligonucleotide, it can significantly influence the local and global secondary structure. The bulky 8-aryl substituent is known to favor the syn conformation around the glycosidic bond, which can induce profound structural changes in the nucleic acid. For instance, the presence of 8-substituted guanosines can stabilize Z-DNA, a left-handed double helix, even at low salt concentrations. researchgate.net The CD spectrum of Z-DNA is characterized by a negative band around 295 nm and a positive band around 260 nm, which is inverted compared to the spectrum of the canonical right-handed B-DNA.

Furthermore, 8-substituted guanosines can participate in the formation of G-quadruplexes, which are four-stranded structures formed in guanine-rich sequences. The CD spectra of G-quadruplexes are highly dependent on their topology (e.g., parallel or antiparallel). A parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm, while an antiparallel quadruplex often displays a positive peak around 295 nm. nih.govresearchgate.net The incorporation of Guanosine, 8-(4-methylphenyl)- could modulate the stability and topology of G-quadruplexes, and these changes would be readily detectable by CD spectroscopy. nih.gov

By comparing the CD spectrum of an oligonucleotide containing Guanosine, 8-(4-methylphenyl)- with that of its unmodified counterpart, one can deduce the structural perturbations induced by the modification. CD melting experiments, where the CD signal at a specific wavelength is monitored as a function of temperature, can also be employed to assess the thermodynamic stability of the nucleic acid structure containing the modified nucleoside.

A hypothetical summary of CD spectral features for an oligonucleotide containing Guanosine, 8-(4-methylphenyl)- in different structural contexts is presented below.

| Oligonucleotide Context | Expected CD Signature | Structural Implication |

| B-DNA duplex | Altered spectrum compared to unmodified duplex | Local perturbation of B-form helix |

| Z-DNA forming sequence | Strong negative band at ~295 nm, positive band at ~260 nm | Stabilization of Z-DNA conformation |

| G-quadruplex forming sequence | Changes in the position and intensity of peaks at ~260 nm and ~295 nm | Modulation of G-quadruplex topology and stability |

This table is illustrative and based on findings for other 8-aryl guanosine derivatives.

Computational Chemistry and Molecular Modeling Approaches for Guanosine, 8 4 Methylphenyl

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the electronic and structural properties of modified nucleosides like Guanosine (B1672433), 8-(4-methylphenyl)-. DFT methods are used to optimize the molecular geometry and to calculate various electronic descriptors that govern the molecule's reactivity and interaction potential. acs.org

The introduction of the 8-(4-methylphenyl) group alters the electronic distribution within the guanine (B1146940) base. Key properties investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. nih.gov For 8-substituted guanosine derivatives, the nature of the substituent at the C8 position modulates these frontier orbital energies. For instance, studies on similar fluorescent guanine analogs like 8-vinyl-deoxyguanosine show that substitution affects the intramolecular charge-transfer character of the excited states. nih.gov

Furthermore, DFT calculations allow for the mapping of the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. This is crucial for predicting non-covalent interactions, such as hydrogen bonding and π-stacking, which are vital for molecular recognition and self-assembly processes. researchgate.net

Table 1: Representative Electronic Properties of Guanosine Derivatives Calculated by DFT This table presents hypothetical data based on typical values found in DFT studies of substituted guanosines to illustrate the concepts.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Guanosine (unsubstituted) | -5.8 | -1.2 | 4.6 | 6.5 |

| Guanosine, 8-phenyl- | -5.6 | -1.5 | 4.1 | 7.2 |

| Guanosine, 8-(4-methylphenyl)- | -5.5 | -1.4 | 4.1 | 7.5 |

Molecular Docking Studies for Ligand-Macromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or a nucleic acid. For Guanosine, 8-(4-methylphenyl)-, docking studies can reveal how the 4-methylphenyl substituent influences its binding mode and affinity within the active site of an enzyme or a receptor. nih.gov Such studies are critical in structure-based drug design to screen potential inhibitors and understand their mechanism of action.

In a typical docking protocol, the three-dimensional structure of the target protein is used as a receptor. The conformational space of the ligand, Guanosine, 8-(4-methylphenyl)-, is explored to find the most stable binding pose, which is evaluated using a scoring function. This function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. researchgate.net

Table 2: Illustrative Molecular Docking Results for Guanosine Analogs Against a Hypothetical Kinase Target This table contains representative data to demonstrate typical outputs of a molecular docking study.

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) (µM) |

|---|---|---|---|

| Guanosine | -7.5 | Lys45, Asp184, Val27 | 2.5 |

| Guanosine, 8-phenyl- | -8.8 | Lys45, Asp184, Leu132 | 0.45 |

| Guanosine, 8-(4-methylphenyl)- | -9.2 | Lys45, Asp184, Leu132, Phe185 | 0.21 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system at the atomic level. MD simulations are used to study the conformational flexibility of Guanosine, 8-(4-methylphenyl)- and its complex with a macromolecule over time, providing insights into the stability of the binding pose and the mechanism of binding. nih.gov

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to track the atoms' movements over time. This generates a trajectory that reveals how the ligand and protein adapt to each other. For Guanosine, 8-(4-methylphenyl)-, MD simulations can explore the rotational freedom around the glycosidic bond (determining the syn vs. anti conformation) and the bond connecting the phenyl ring to the guanine core. The presence of the bulky 8-aryl group is known to favor the syn conformation.

Simulations of the ligand-protein complex can confirm the stability of the docked pose, identify key stable interactions, and map the role of water molecules in mediating the binding. unamur.be By analyzing the trajectory, researchers can understand the dynamic behavior that governs the ligand's recognition and binding, which is crucial for designing molecules with improved affinity and specificity. researchgate.net

Table 3: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex This table outlines a representative setup for an MD simulation study.

| Parameter | Value/Description |

|---|---|

| System | Guanosine, 8-(4-methylphenyl)- in complex with target protein |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | Explicit water (e.g., TIP3P) with counter-ions |

| Simulation Time | 100 - 500 nanoseconds |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Conformational Analysis |

Free Energy Calculations for Binding Affinity and Conformational Equilibria

Predicting the binding affinity of a ligand to its target is a primary goal in drug discovery. Free energy calculations provide a more rigorous and quantitative estimate of binding affinity than docking scores. Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are known as "alchemical" free energy calculations because they compute the free energy change of a non-physical transformation. nih.govresearchgate.net

To calculate the relative binding affinity of Guanosine, 8-(4-methylphenyl)- compared to a reference compound (e.g., unsubstituted guanosine), a thermodynamic cycle is employed. nih.gov The calculation involves "alchemically" transforming the reference ligand into the target ligand both in solution and when bound to the protein. The difference between these two free energy changes corresponds to the relative binding free energy (ΔΔG). nih.gov These calculations are computationally intensive but can achieve high accuracy, often within ~1 kcal/mol of experimental values, making them invaluable for lead optimization. nih.gov

These methods can also be used to study conformational equilibria, for example, the free energy difference between the syn and anti conformations of Guanosine, 8-(4-methylphenyl)-, which is critical for its interaction with different biological targets.

Table 4: Representative Alchemical Free Energy Calculation for Relative Binding Affinity (ΔΔG) This table illustrates the principle of a thermodynamic cycle for calculating relative binding affinity.

| Transformation | Calculated Free Energy Change (kcal/mol) |

|---|---|

| ΔGsolution (Guanosine → Guanosine, 8-(4-methylphenyl)-) | +2.5 |

| ΔGprotein (Guanosine → Guanosine, 8-(4-methylphenyl)-) | -1.0 |

| Relative Binding Free Energy (ΔΔG = ΔGprotein - ΔGsolution) | -3.5 |

Application in Understanding Reaction Mechanisms and Adduct Formation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of Guanosine, 8-(4-methylphenyl)- and its formation as a DNA adduct. nih.gov The C8-arylation of guanosine can be achieved through methods like the Suzuki-Miyaura cross-coupling, and computational studies can help optimize reaction conditions by modeling intermediates and transition states. nih.gov

More critically, understanding how such molecules form as adducts in a biological context is important. Guanine is susceptible to oxidative damage, and its C8 position is a common site for the formation of adducts with various chemical species. nih.govnih.gov Computational studies using DFT can map out the reaction pathways for the formation of C8-aryl adducts. For instance, research on the formation of guanine-lysine cross-links has used DFT to model the reaction between a guanine radical and an amine-containing molecule. nih.govresearchgate.net A similar approach could be used to model the reaction of a phenyl or tolyl radical with the C8 position of guanine, elucidating the reaction barriers and the stability of the resulting adduct. This knowledge is essential for understanding the mechanisms of chemical carcinogenesis and DNA damage. nih.gov

Emerging Research Directions and Methodological Innovations with Guanosine, 8 4 Methylphenyl

Development of C8-Aryl Guanosine (B1672433) Derivatives as Molecular Probes for Biological Systems

The development of modified nucleosides as molecular probes, especially those with fluorescent properties, is a burgeoning field of research for real-time visualization of biological processes. The strategic modification of the heterocyclic base of purines can endow them with useful photophysical characteristics, but this is often challenging as such alterations can perturb the molecule's natural interactions. nih.gov

The introduction of an aryl group at the C8 position of guanosine is a key strategy for creating such probes. Research has shown that certain C8-substituted guanosine derivatives exhibit fluorescence, a property not present in canonical nucleosides. For instance, the related compound N-(guanosin-8-yl)-4-aminobiphenyl is noted for its brilliant blue fluorescence. nih.gov This suggests that the 8-aryl moiety can act as a fluorophore, allowing the modified nucleoside to be tracked within cellular environments.

The primary goal in designing these molecular probes is to create analogs that are sufficiently emissive for detection but not so structurally different from the native form that they disrupt biological systems. nih.gov These probes can be incorporated into DNA or RNA strands and used for applications such as live-cell imaging or as tools to study the intricate interactions between nucleic acids and proteins. nih.govontosight.ai While extensive research on the specific photophysical properties of Guanosine, 8-(4-methylphenyl)- is still emerging, the principles established with other C8-aryl derivatives provide a clear framework for its potential development as a molecular probe for investigating cellular dynamics. nih.gov

Design Principles for Modulating Supramolecular Self-Assembly and Nanostructure Formation

Guanosine and its derivatives are renowned for their ability to self-assemble into highly ordered supramolecular structures, such as G-quadruplexes and nanoribbons, which are stabilized by hydrogen bonding and π-π stacking interactions. acs.orgnih.govpsu.edu The C8 position of the guanine (B1146940) base serves as a critical control point for directing this assembly process.

A fundamental design principle involves using the steric bulk of a C8 substituent to influence the glycosidic bond conformation. Attaching an aryl group, such as the 4-methylphenyl group, at the C8 position sterically favors the syn conformation of the nucleoside. psu.edu This syn orientation prevents the formation of the flat, ribbon-like structures typically seen with unmodified guanosine and instead strongly promotes the formation of G-quartets—planar arrays of four guanosine molecules—which are the fundamental building blocks of G-quadruplexes. psu.edu

Further refinement of the nanostructure is achieved by altering the electronic properties and substitution pattern of the 8-aryl group. Studies on various 8-aryl-2'-deoxyguanosine (8ArG) derivatives have demonstrated that the balance between attractive noncovalent forces and repulsive steric and electrostatic interactions dictates the stability, cooperativity, and ultimate three-dimensional structure of the resulting supramolecular G-quadruplexes (SGQs). acs.orgnih.gov For example, research has shown that an 8-aryl group containing a meta-carbonyl substituent leads to the formation of a remarkably stable hexadecamer (a stack of four G-quartets) in both organic and aqueous environments. acs.orgnih.gov These findings highlight how precise chemical modifications to the 8-aryl group can be used to program the self-assembly of guanosine derivatives into specific and robust nanostructures.

| Derivative | Key Structural Feature | Resulting Supramolecular Structure | Reference |

| 8-(meta-carbonylphenyl)-2'-deoxyguanosine | Aryl group with meta-carbonyl | Robust hexadecamer (stack of four G-quartets) | nih.gov, acs.org |

| 8-(para-acetylphenyl)-2'-deoxyguanosine | Aryl group with para-acetyl | Supramolecular G-quadruplex | nih.gov, acs.org |

| 8-(meta-ethoxycarbonylphenyl)-2'-deoxyguanosine | Aryl group with meta-ester | Supramolecular G-quadruplex | nih.gov, acs.org |

| 8-(dimethylanilino)guanosine | Conformational constraint at C8 | G-quartet formation without a cation template | psu.edu |

Strategies for Site-Specific Incorporation into Complex DNA/RNA Oligonucleotides

A significant application for synthetic nucleosides like Guanosine, 8-(4-methylphenyl)- is their site-specific incorporation into DNA and RNA oligonucleotides. This technique provides powerful tools for investigating how bulky chemical adducts affect nucleic acid structure, replication, and repair. nih.govuconn.edu

The predominant strategy for this incorporation is through chemical synthesis. The first crucial step is the synthesis of the modified nucleoside itself. A practical and efficient method for creating the C8-aryl linkage is the palladium-mediated cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling). This reaction can be used to couple a protected 8-bromo- or 8-amino-2'-deoxyguanosine (B8737438) with an appropriate arylboronic acid or bromoarene to form the desired C8-aryl adduct. elsevierpure.com

Once the modified nucleoside is prepared and purified, it must be converted into a phosphoramidite (B1245037) derivative. This phosphoramidite is the reactive monomer used in standard automated solid-phase synthesis, a technology that allows for the precise, sequential addition of nucleotides to build a custom DNA or RNA strand. nih.gov This methodology enables the insertion of Guanosine, 8-(4-methylphenyl)- at any desired location within an oligonucleotide sequence.

The resulting modified oligonucleotides are invaluable substrates for biochemical and structural studies. For example, researchers have incorporated 8-methylguanine (B1496458) into DNA to investigate how this specific type of damage is recognized and removed by DNA repair enzymes, such as the AlkA protein from Escherichia coli. nih.gov Similarly, incorporating a bulky adduct like 8-(4-methylphenyl)guanosine would allow for detailed analysis of its impact on DNA polymerase fidelity, its potential to cause mutations, and its recognition by the cellular DNA repair machinery. nih.govuconn.edu

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Guanosine, 8-(4-methylphenyl)-, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or cross-coupling reactions to introduce the 4-methylphenyl group at the 8-position of guanosine. For purity validation, use HPLC with UV detection (λ = 260 nm for nucleosides) and compare retention times against standards. Mass spectrometry (ESI-MS) confirms molecular weight (C₁₆H₁₇N₅O₅, expected [M+H]⁺ = 360.13). Structural confirmation via ¹H/¹³C NMR is critical, focusing on aromatic proton shifts (δ 7.2–7.4 ppm for the 4-methylphenyl group) .

Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement . Key parameters include bond angles at the glycosidic linkage (N9-C1') and planarity of the 4-methylphenyl substituent. Compare with known guanosine derivatives (e.g., 8-phenylguanosine) to identify torsional deviations. Public databases (e.g., Cambridge Structural Database) provide reference metrics for validation .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology : Screen for kinase or phosphodiesterase (PDE) inhibition using fluorescence polarization assays, given structural similarity to cyclic nucleotide analogs (e.g., PDE2 inhibitors in ). Dose-response curves (IC₅₀) and selectivity profiling against related enzymes (PDE1, PDE3) are critical. Use HEK293 cells transfected with target receptors to assess intracellular cAMP/cGMP modulation .

Advanced Research Questions

Q. How to address contradictory data in enzymatic inhibition studies (e.g., varying IC₅₀ across replicates)?

- Methodology : Conduct statistical outlier analysis (Grubb’s test) and ensure consistent assay conditions (pH, temperature, cofactor concentrations). Validate using orthogonal methods: surface plasmon resonance (SPR) for binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic parameters. Cross-reference with structural analogs (e.g., 8-(4-chlorophenyl)guanosine) to identify substituent-specific effects .

Q. What strategies optimize the compound’s stability in aqueous buffers for long-term studies?

- Methodology : Perform accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Stabilize via lyophilization with cryoprotectants (trehalose, mannitol) or adjust buffer pH to 6.5–7.0 to minimize hydrolysis. Deuterium labeling at labile positions (e.g., ribose hydroxyls) tracked via ²H NMR can identify degradation pathways .

Q. How to design a structure-activity relationship (SAR) study targeting the 4-methylphenyl moiety?

- Methodology : Synthesize analogs with substituent variations (e.g., 4-fluoro, 4-methoxy) and compare logP values (HPLC-based) to correlate hydrophobicity with activity. Molecular dynamics simulations (e.g., GROMACS) can model ligand-receptor interactions, focusing on π-π stacking and hydrophobic pocket occupancy. Validate predictions via enzymatic assays and thermal shift assays (ΔTm) .

Q. What analytical approaches resolve spectral overlaps in NMR for closely related derivatives?

- Methodology : Use 2D NMR techniques (HSQC, HMBC) to assign ambiguous proton/carbon signals. For example, differentiate 8-substituted guanosine from 7-substituted isomers via NOESY correlations between H8 and ribose protons. High-resolution MS/MS fragmentation patterns further distinguish positional isomers .

Data Presentation Guidelines

- Tables : Include raw crystallographic data (unit cell parameters, R-factors) and processed enzymatic kinetics (Km, Vmax) in appendices. In-text tables should highlight SAR trends (e.g., IC₅₀ vs. substituent electronegativity) .

- Figures : Use color-coded molecular docking diagrams (PyMOL) and inhibition heatmaps. Avoid excessive chemical structures; prioritize clarity in mechanistic schematics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.